- Process and intermediates for the selective synthesis of fluvastatin, World Intellectual Property Organization, , ,
Cas no 93957-53-0 (Fluvastatin Methyl Ester)

Fluvastatin Methyl Ester structure
Nome del prodotto:Fluvastatin Methyl Ester
Numero CAS:93957-53-0
MF:C25H28FNO4
MW:425.492530822754
MDL:MFCD22683920
CID:61667
PubChem ID:13741557
Fluvastatin Methyl Ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3S,5R,E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate
- luvastatin methyl ester
- methyl (3r,5s,6e)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1h-indol-2-yl]-3,5-dihydroxy-6-heptenoate
- Fluvastatin F-4
- Fluvastatin Methyl Ester
- (3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-Methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester
- [R*,S*-(E)]-(+/-)-7-[3-(4-Fluorophenyl)-1-(1-Methylethyl) -1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester
- methyl erythro-(E)-3,5-dihydroxy-7-[3-(4-fluorophenyl)-1-(1-methylethyl)indol-2-yl]hept-6-enoate
- 6-Heptenoic acid, 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-, methyl ester, [R*,S*-(E)]-(±)- (ZCI)
- rel-Methyl (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoate (ACI)
- 6-Heptenoic acid, 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-, methyl ester, [R*,S*-(E)]-
- rel-Methyl (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoate
- J-521374
- AKOS016843746
- (3S,5R,E)-Methyl7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate
- 93957-53-0
- GLXC-15134
- BOCZYIUKFAQNLG-DSJWGCTQSA-N
- Methyl(3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoate
- DTXSID201111963
- methyl (E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate
- SCHEMBL557533
-
- MDL: MFCD22683920
- Inchi: 1S/C25H28FNO4/c1-16(2)27-22-7-5-4-6-21(22)25(17-8-10-18(26)11-9-17)23(27)13-12-19(28)14-20(29)15-24(30)31-3/h4-13,16,19-20,28-29H,14-15H2,1-3H3/b13-12+/t19-,20-/m0/s1
- Chiave InChI: BOCZYIUKFAQNLG-DSJWGCTQSA-N
- Sorrisi: C(/C1N(C(C)C)C2C=CC=CC=2C=1C1C=CC(F)=CC=1)=C\[C@H](O)C[C@H](O)CC(=O)OC
Proprietà calcolate
- Massa esatta: 425.20000
- Massa monoisotopica: 425.20023654g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 31
- Conta legami ruotabili: 9
- Complessità: 604
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.8
- Superficie polare topologica: 71.7Ų
Proprietà sperimentali
- Densità: 1.18
- Punto di ebollizione: 627.5 °C at 760 mmHg
- Punto di infiammabilità: 333.3 °C
- Indice di rifrazione: 1.568
- PSA: 71.69000
- LogP: 4.71650
Fluvastatin Methyl Ester Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S888514-50mg |
(3S,5R,E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate |
93957-53-0 | 98% | 50mg |
¥799.20 | 2022-10-10 | |
TRC | F601275-1g |
Fluvastatin Methyl Ester |
93957-53-0 | 1g |
$ 1160.00 | 2023-09-07 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S888514-250mg |
(3S,5R,E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate |
93957-53-0 | 98% | 250mg |
¥2,413.80 | 2022-10-10 | |
Alichem | A199008473-1g |
(3S,5R,E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate |
93957-53-0 | 95% | 1g |
$1276.80 | 2023-08-31 | |
Chemenu | CM147757-1g |
(3S,5R,E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate |
93957-53-0 | 95% | 1g |
$450 | 2021-08-05 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S888514-10mg |
(3S,5R,E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate |
93957-53-0 | 98% | 10mg |
¥293.40 | 2022-10-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-396080-100 mg |
Fluvastatin Methyl Ester, |
93957-53-0 | 100MG |
¥2,407.00 | 2023-07-10 | ||
A2B Chem LLC | AI62788-250mg |
(3S,5R,E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate |
93957-53-0 | 97% | 250mg |
$348.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1180433-250mg |
Fluvastatin Methyl Ester |
93957-53-0 | 98% | 250mg |
¥2490.00 | 2024-04-24 | |
A2B Chem LLC | AI62788-5g |
(3S,5R,E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate |
93957-53-0 | 97% | 5g |
$822.00 | 2024-07-18 |
Fluvastatin Methyl Ester Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Triethylborane , Oxygen Solvents: Methanol , Tetrahydrofuran ; 2 min, rt; 30 min, rt
1.2 30 min, rt
1.3 Reagents: Sodium borohydride ; -80 - -78 °C
1.2 30 min, rt
1.3 Reagents: Sodium borohydride ; -80 - -78 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Triethylborane Solvents: Methanol , Tetrahydrofuran ; rt; 30 min, rt; rt → -78 °C
1.2 Reagents: Sodium borohydride ; 2.5 h, -78 °C; -78 °C → 0 °C
1.3 Reagents: Hydrogen peroxide Solvents: Water ; 2 h, rt
1.2 Reagents: Sodium borohydride ; 2.5 h, -78 °C; -78 °C → 0 °C
1.3 Reagents: Hydrogen peroxide Solvents: Water ; 2 h, rt
Riferimento
- Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium salt (fluvastatin sodium)Zhongguo Yiyao Gongye Zazhi, 2007, 38(2), 73-75,
Synthetic Routes 3
Condizioni di reazione
Riferimento
- Method for separation of optically active aryldihydroxyheptenoic acid esters, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condizioni di reazione
Riferimento
- Analogs of mevalolactone and derivatives thereof and their use as pharmaceuticals, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Triethylborane Solvents: Methanol , Tetrahydrofuran ; rt
1.2 Reagents: Oxygen ; 5 min, rt; 1.5 h, rt; rt → -75 °C
1.3 Reagents: Sodium borohydride ; 30 min, -75 °C; 3 h, -80 °C; -80 °C → -10 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
1.5 Reagents: Hydrogen peroxide Solvents: Ethyl acetate , Water ; 20 °C
1.6 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8; 30 min
1.2 Reagents: Oxygen ; 5 min, rt; 1.5 h, rt; rt → -75 °C
1.3 Reagents: Sodium borohydride ; 30 min, -75 °C; 3 h, -80 °C; -80 °C → -10 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
1.5 Reagents: Hydrogen peroxide Solvents: Ethyl acetate , Water ; 20 °C
1.6 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8; 30 min
Riferimento
- Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-Heptenoic acid sodium salt (1:1) (fluvastatin sodium)Hecheng Huaxue, 2008, 16(3), 358-361,
Synthetic Routes 6
Condizioni di reazione
Riferimento
- Stereoselective preparation of erythro-E-3,5-dihydroxy-7-[3'(4"-fluorophenyl)-1'(1"-methylethyl)indol-2'yl]heptenoates, European Patent Organization, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Triethylborane , Oxygen Solvents: Methanol , Tetrahydrofuran ; 2 min, rt; 30 min, rt
1.2 30 min, rt
1.3 Reagents: Sodium borohydride ; -80 - -78 °C
1.2 30 min, rt
1.3 Reagents: Sodium borohydride ; -80 - -78 °C
Riferimento
- Process for preparation of fluvastatin and intermediates, China, , ,
Fluvastatin Methyl Ester Raw materials
- (E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate
- 6-Heptenoic acid, 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-, methyl ester, (6E)-
- 5-rac-Fluvastatin O-Methyl 3-Keto
Fluvastatin Methyl Ester Preparation Products
Fluvastatin Methyl Ester Letteratura correlata
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
5. Book reviews
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